Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl-
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Overview
Description
Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl- is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group, a butyl chain, and a propenyl group attached to the nitrogen atom of the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl- typically involves the reaction of 4-(4-methoxyphenyl)butylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the desired product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted phenyl compounds.
Scientific Research Applications
Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl- involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The propenyl group may also play a role in enhancing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-methoxyphenyl)-: Similar structure but lacks the butyl and propenyl groups.
N-(4-Methoxyphenyl)acetamide:
Uniqueness
Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl- is unique due to the presence of both the butyl and propenyl groups, which can enhance its chemical reactivity and biological activity
Properties
CAS No. |
59181-41-8 |
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Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)butyl]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C16H23NO2/c1-4-12-17(14(2)18)13-6-5-7-15-8-10-16(19-3)11-9-15/h4,8-11H,1,5-7,12-13H2,2-3H3 |
InChI Key |
RHAKFOQHFZZAPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCCCC1=CC=C(C=C1)OC)CC=C |
Origin of Product |
United States |
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